7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one
Brand Name: Vulcanchem
CAS No.: 488829-66-9
VCID: VC21109061
InChI: InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
SMILES: CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Molecular Formula: C16H14ClNOS
Molecular Weight: 303.8 g/mol

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one

CAS No.: 488829-66-9

VCID: VC21109061

Molecular Formula: C16H14ClNOS

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one - 488829-66-9

Description

Overview of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one

7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is a chemical compound classified under the benzothiazepine family. Its chemical structure consists of a benzothiazepine core modified with a chlorine atom and a 2-methylphenyl group. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Identification

  • IUPAC Name: 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one

  • CAS Number: 488829-66-9

  • Molecular Formula: C16H14ClNOS

  • Molecular Weight: 303.81 g/mol

Structural Representation

The structural formula can be represented as follows:

C16H14ClNOS\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}\text{O}\text{S}

Synthesis Routes

The synthesis of 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one typically involves multi-step organic reactions including cyclization and halogenation processes. Specific methodologies may vary, but common approaches include:

  • Cyclization of Benzothiazepine Precursors: Utilizing thioketones and amines.

Reactivity and Stability

The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in the presence of strong acids or bases.

Pharmacological Potential

Research indicates that compounds within the benzothiazepine class exhibit various pharmacological activities, including:

  • Antidepressant Effects: Potential modulation of neurotransmitter systems.

  • Anticancer Activity: Investigated for its ability to inhibit tumor growth in certain cancer cell lines.

Research Findings

Recent studies have explored the compound's interaction with specific receptors and enzymes, showing promise in therapeutic applications:

  • Study A: Demonstrated inhibition of specific kinases involved in cancer progression.

  • Study B: Investigated its effects on serotonin receptors, suggesting potential antidepressant properties.

Safety Information

While specific toxicity data for 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3H)-one is limited, standard laboratory safety protocols should be followed:

  • Use appropriate personal protective equipment (PPE).

  • Handle in a well-ventilated area or fume hood.

Regulatory Status

The compound is intended for research purposes only and is not approved for clinical use without further investigation and regulatory approval.

CAS No. 488829-66-9
Product Name 7-Chloro-1,5-dihydro-5-(2-methylphenyl)-4,1-benzothiazepin-2(3h)-one
Molecular Formula C16H14ClNOS
Molecular Weight 303.8 g/mol
IUPAC Name 7-chloro-5-(2-methylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one
Standard InChI InChI=1S/C16H14ClNOS/c1-10-4-2-3-5-12(10)16-13-8-11(17)6-7-14(13)18-15(19)9-20-16/h2-8,16H,9H2,1H3,(H,18,19)
Standard InChIKey PKPCOZWXZOXEEF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Canonical SMILES CC1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2
Synonyms ITH-12505;
PubChem Compound 10859658
Last Modified Aug 15 2023

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